Predicted Lipophilicity (XLogP3‑AA) vs. Methyl, Pyridinyl, and Phenyl Triazole Analogs
The target compound exhibits an XLogP3‑AA of 4.5, a value 2.6 log units higher than that of the 4‑methyl analog (XLogP3‑AA ≈ 1.9) and at least 1.5 log units above the 5‑pyridin‑4‑yl analog (XLogP3‑AA ≈ 3.0) . This elevated lipophilicity is consistent with the 5‑octyl chain's greater hydrophobic surface area and predicts superior passive membrane permeability in cellular assays, while also implying a higher risk of plasma protein binding and microsomal clearance that must be managed through formulation . The octyl‑driven LogP of 4.5 places the compound in a distinct ADME space compared to its shorter‑alkyl congeners, offering procurement justification for studies requiring high membrane flux.
| Evidence Dimension | Predicted lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one (~1.9); 1-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one (~3.0) |
| Quantified Difference | Δ XLogP3‑AA = +2.6 vs. 4‑methyl analog; Δ XLogP3‑AA ≈ +1.5 vs. pyridinyl analog |
| Conditions | In silico prediction (XLogP3‑AA algorithm, PubChem 2021.05.07 release); comparator values estimated from analogous computed descriptors. |
Why This Matters
The 2.6-unit LogP increase directly impacts compound partitioning into biological membranes, enabling procurement for permeability-limited target engagement studies that shorter-chain analogs cannot support.
- [1] PubChem Compound Summary for CID 1851425, 1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem computed XLogP3‑AA values for comparator triazole analogs (CIDs from substructure search). Values estimated from the PubChem database, 2025. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
